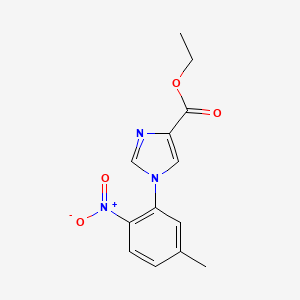
1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitrophenyl group, an imidazole ring, and an ester functional group, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester typically involves the nitration of 3-methylbenzoic acid to produce 5-methyl-2-nitrobenzoic acid . This intermediate is then subjected to a series of reactions, including sulfonation, nitration, hydrolysis, and steam distillation, to yield the desired product . The reaction conditions often involve the use of sulfuric acid, acetic anhydride, and other nitrating agents to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize waste and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso and nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted esters. These products can be further utilized in various synthetic and research applications .
Applications De Recherche Scientifique
1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cytotoxic effects . The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methyl-2-nitrophenyl)-5-(substituted)-1,3,4-oxadiazoles
- 5-Methyl-2-nitrophenol
- Ethyl 5-methylindole-2-carboxylate
Uniqueness
1-(5-Methyl-2-nitrophenyl)-4-imidazolecarboxylic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and an imidazole ring allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H13N3O4 |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
ethyl 1-(5-methyl-2-nitrophenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)10-7-15(8-14-10)12-6-9(2)4-5-11(12)16(18)19/h4-8H,3H2,1-2H3 |
Clé InChI |
HNBWGQCHDZZRGC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C=N1)C2=C(C=CC(=C2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
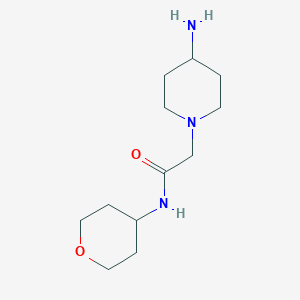
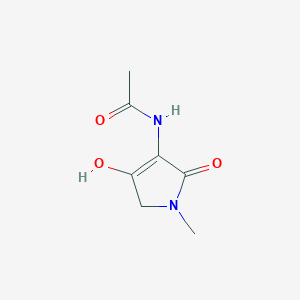
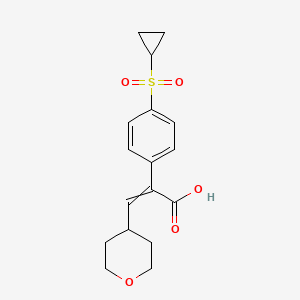



![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
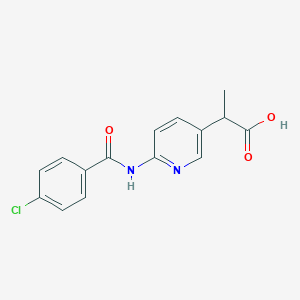
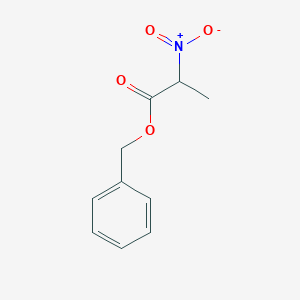

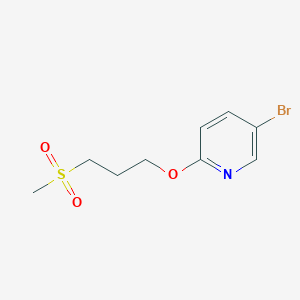
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
